N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound that belongs to the class of amides It features a nitropyridine moiety attached to a phenylcyclopentane carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3-nitropyridine-2-amine with 1-phenylcyclopentanecarboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound features a similar nitropyridine moiety but with additional functional groups that confer different properties.
N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the nitro group, resulting in different reactivity and applications.
Uniqueness
N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile platform for the development of new compounds with tailored properties .
Properties
IUPAC Name |
N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16(19-15-14(20(22)23)9-6-12-18-15)17(10-4-5-11-17)13-7-2-1-3-8-13/h1-3,6-9,12H,4-5,10-11H2,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOZKSTXMPJJLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=N3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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